molecular formula C11H15F2NO5 B2611318 5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid CAS No. 1822535-60-3

5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid

Cat. No. B2611318
CAS RN: 1822535-60-3
M. Wt: 279.24
InChI Key: GBBWKZOBCAPOHX-UHFFFAOYSA-N
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Description

“5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid” is a chemical compound with the CAS Number: 1822535-60-3 . It has a molecular weight of 279.24 . The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15F2NO5/c1-10(2,3)19-9(17)14-5(8(15)16)4-18-7-6(14)11(7,12)13/h5-7H,4H2,1-3H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Glutamic Acid Analogue

Hart and Rapoport (1999) synthesized a glutamic acid analogue from L-serine, leading to the key transannular alkylation step to form the [2.2.1] ring system. This process involved a beta-elimination of a silyl ether followed by cyclization, demonstrating the compound's utility in complex organic synthesis (Hart & Rapoport, 1999).

Precursors to Constrained β-Amino Acids

Krow et al. (2016) described the regioselective introduction and transformation of substituents at the C1 carbon of a related compound, showcasing its potential as a precursor to conformationally constrained β-amino acids. These precursors can form oligomers with definite secondary structures, highlighting the molecule's relevance in the synthesis of complex organic compounds (Krow et al., 2016).

Organocatalytic Aldol Reactions

Armstrong, Bhonoah, and White (2009) assessed the catalytic potential of a related compound in the direct aldol reaction between acetone and 4-nitrobenzaldehyde. The study revealed improved enantioselectivity due to the bicyclic system, indicating the importance of such compounds in catalysis and stereochemistry (Armstrong, Bhonoah, & White, 2009).

Total Synthesis of Aminodeoxy Sugars

Nativi, Reymond, and Vogel (1989) employed a related compound in the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives. This study showcases the application of such compounds in the synthesis of complex sugar derivatives, an important aspect of organic and medicinal chemistry (Nativi, Reymond, & Vogel, 1989).

Synthesis of Chiral Cyclic Amino Acid Esters

Moriguchi, Krishnamurthy, Arai, and Tsuge (2014) synthesized a chiral cyclic amino acid ester from related cis- and trans-5-hydroxypipecolic acid ethyl esters. This synthesis did not require chiral catalysts or enzymes, demonstrating the compound's utility in the preparation of chiral amino acids (Moriguchi et al., 2014).

Conformationally Constrained β-Amino Acids

Bakonyi et al. (2013) developed a synthesis of all four stereoisomers of a related compound, shortening known literature procedures for these unnatural amino acids. This study highlights the compound's role in producing conformationally constrained amino acids, which are significant in peptide research (Bakonyi et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and specific measures to take in case of accidental ingestion or contact with skin or eyes .

properties

IUPAC Name

7,7-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO5/c1-10(2,3)19-9(17)14-5(8(15)16)4-18-7-6(14)11(7,12)13/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBWKZOBCAPOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COC2C1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid

CAS RN

1822535-60-3
Record name 5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid
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